molecular formula C14H15ClF3N3O B12508190 3-Chloro-2-[3-(pyrrolidine-1-carbonyl)azetidin-1-yl]-5-(trifluoromethyl)pyridine

3-Chloro-2-[3-(pyrrolidine-1-carbonyl)azetidin-1-yl]-5-(trifluoromethyl)pyridine

Cat. No.: B12508190
M. Wt: 333.73 g/mol
InChI Key: IDLHAQUBWSADAS-UHFFFAOYSA-N
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Description

3-Chloro-2-[3-(pyrrolidine-1-carbonyl)azetidin-1-yl]-5-(trifluoromethyl)pyridine is a complex organic compound that features a pyridine ring substituted with chloro, trifluoromethyl, and azetidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-[3-(pyrrolidine-1-carbonyl)azetidin-1-yl]-5-(trifluoromethyl)pyridine typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the pyridine ring followed by the introduction of the chloro and trifluoromethyl groups. The azetidinyl group is then introduced through a series of substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-[3-(pyrrolidine-1-carbonyl)azetidin-1-yl]-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can introduce various functional groups into the pyridine ring.

Scientific Research Applications

3-Chloro-2-[3-(pyrrolidine-1-carbonyl)azetidin-1-yl]-5-(trifluoromethyl)pyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Chloro-2-[3-(pyrrolidine-1-carbonyl)azetidin-1-yl]-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-2-[3-(pyrrolidine-1-carbonyl)azetidin-1-yl]-5-(methyl)pyridine
  • 3-Chloro-2-[3-(pyrrolidine-1-carbonyl)azetidin-1-yl]-5-(ethyl)pyridine

Uniqueness

The presence of the trifluoromethyl group in 3-Chloro-2-[3-(pyrrolidine-1-carbonyl)azetidin-1-yl]-5-(trifluoromethyl)pyridine imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which can enhance its potential as a pharmaceutical compound compared to its analogs.

Properties

Molecular Formula

C14H15ClF3N3O

Molecular Weight

333.73 g/mol

IUPAC Name

[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C14H15ClF3N3O/c15-11-5-10(14(16,17)18)6-19-12(11)21-7-9(8-21)13(22)20-3-1-2-4-20/h5-6,9H,1-4,7-8H2

InChI Key

IDLHAQUBWSADAS-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)C2CN(C2)C3=C(C=C(C=N3)C(F)(F)F)Cl

Origin of Product

United States

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